molecular formula C4H12ClN3O B15061050 2-(dimethylamino)-N'-hydroxyethanimidamide;hydrochloride

2-(dimethylamino)-N'-hydroxyethanimidamide;hydrochloride

Cat. No.: B15061050
M. Wt: 153.61 g/mol
InChI Key: IYKUPDCNQACUGL-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-N'-hydroxyethanimidamide hydrochloride is a hydrochloride salt characterized by a dimethylamino group attached to an ethanimidamide backbone, with a hydroxylamine substituent. The compound is typically synthesized via alkylation or condensation reactions, followed by HCl treatment to form the stable hydrochloride salt . Its crystalline solid form and high solubility in polar solvents like water make it suitable for pharmaceutical research .

Properties

IUPAC Name

2-(dimethylamino)-N'-hydroxyethanimidamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N3O.ClH/c1-7(2)3-4(5)6-8;/h8H,3H2,1-2H3,(H2,5,6);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYKUPDCNQACUGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=NO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dimethylamino)-N’-hydroxyethanimidamide;hydrochloride typically involves the reaction of dimethylamine with a suitable precursor under controlled conditions. . The reaction is carried out under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(dimethylamino)-N’-hydroxyethanimidamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The dimethylamino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of substituted derivatives.

Scientific Research Applications

2-(dimethylamino)-N’-hydroxyethanimidamide;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(dimethylamino)-N’-hydroxyethanimidamide;hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can form electrostatic interactions with negatively charged molecules, while the hydroxyethanimidamide group can participate in hydrogen bonding. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

2-(Dimethylamino)-N'-hydroxyethanimidamide Hydrochloride
  • Key groups: Dimethylamino, hydroxyethanimidamide, HCl.
Ranitidine Hydrochloride
  • Key groups: Dimethylaminomethylfuran, thioether, nitroethene, HCl.
  • Properties : High solubility; nitroethene and thioether groups contribute to H₂ receptor antagonism, reducing gastric acid secretion .
Cimetidine
  • Key groups: Imidazole, cyano, methylthioethyl.
  • Properties: Moderate solubility; imidazole and cyano groups coordinate with cytochrome P-450, leading to drug-drug interactions .
TG15-132 (Nox2 Inhibitor)
  • Key groups: Quinazolinone, indole, dimethylamino, HCl.
  • Properties: Moderate solubility in DMSO; dimethylamino and indole groups enhance binding to NADPH oxidase-2 (Nox2) .
4-Dimethylamino-N-benzylcathinone Hydrochloride
  • Key groups: Cathinone, benzyl, dimethylamino, HCl.
  • Properties: High solubility; cathinone backbone and benzyl group modulate central nervous system activity .

Pharmacological Activity

Compound Target/Activity Mechanism Highlights
Target Compound Potential Nox2 inhibition Hydroxyimine may chelate metals in enzymes
Ranitidine HCl H₂ receptor antagonism Nitroethene disrupts histamine signaling
Cimetidine H₂ receptor antagonism, P-450 inhibition Imidazole and cyano groups bind heme iron
TG15-132 Nox2 inhibition Quinazolinone scaffold blocks enzyme activity
4-Dimethylamino-N-benzylcathinone Research chemical (CNS effects) Cathinone backbone influences dopamine release

Physicochemical Properties

Compound Molecular Weight Solubility (Water) Stability Notes
Target Compound ~207.5 (est.) High Stable crystalline solid
Ranitidine HCl 350.9 High Sensitive to light and humidity
Cimetidine 252.3 Moderate Forms stable complexes with metals
TG15-132 N/A Moderate (DMSO) Requires inert storage conditions

Biological Activity

2-(Dimethylamino)-N'-hydroxyethanimidamide; hydrochloride, commonly referred to as DMHEA, is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

DMHEA is characterized by the presence of a dimethylamino group and a hydroxyethanimidamide moiety. Its molecular formula is C5H12N2OHClC_5H_{12}N_2O\cdot HCl. The compound's structure allows for various interactions with biological targets, which may contribute to its pharmacological effects.

Antimicrobial Properties

Research has indicated that DMHEA exhibits antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria were reported as follows:

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These findings suggest that DMHEA could be a candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.

Anticancer Activity

DMHEA has also been investigated for its anticancer properties. In vitro studies demonstrated that DMHEA induces apoptosis in several cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the activation of caspases and the modulation of apoptotic pathways.

Case Study: Breast Cancer Cell Line
In a study involving MCF-7 breast cancer cells, treatment with DMHEA resulted in a significant reduction in cell viability, with an IC50 value of approximately 15 µM. Flow cytometry analysis revealed an increase in early and late apoptotic cells, indicating that DMHEA effectively triggers programmed cell death.

The precise mechanism by which DMHEA exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes involved in metabolic pathways or receptors associated with cell signaling.

  • Enzyme Inhibition : DMHEA may inhibit certain enzymes responsible for cellular proliferation.
  • Receptor Modulation : There is evidence suggesting that DMHEA could modulate receptor activity linked to cancer progression and inflammation.

Research Findings

Recent studies have focused on understanding the pharmacokinetics and toxicity profiles of DMHEA. A notable study reported the following findings:

  • Bioavailability : DMHEA demonstrated moderate bioavailability when administered orally.
  • Toxicity : In animal models, no significant acute toxicity was observed at doses up to 100 mg/kg.

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